molecular formula C9H12N2O2 B13168053 5-Methyl-2-propylpyrimidine-4-carboxylic acid

5-Methyl-2-propylpyrimidine-4-carboxylic acid

Cat. No.: B13168053
M. Wt: 180.20 g/mol
InChI Key: XLGDVAWZVUELAP-UHFFFAOYSA-N
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Description

5-Methyl-2-propylpyrimidine-4-carboxylic acid: is a heterocyclic organic compound with the molecular formula C₉H₁₂N₂O₂ . This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-propylpyrimidine-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyrimidine precursor.

    Alkylation: The precursor undergoes alkylation to introduce the methyl and propyl groups at the 5 and 2 positions, respectively.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification: Post-reaction purification steps such as crystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-propylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methyl and propyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of pyrimidine oxides.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted pyrimidines.

Scientific Research Applications

5-Methyl-2-propylpyrimidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological systems and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-2-propylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems.

    Pathways: It may influence metabolic or signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-propylpyrimidine-5-carboxylic acid
  • 2-Methyl-4-propylpyrimidine-5-carboxylic acid

Uniqueness

5-Methyl-2-propylpyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

5-methyl-2-propylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-3-4-7-10-5-6(2)8(11-7)9(12)13/h5H,3-4H2,1-2H3,(H,12,13)

InChI Key

XLGDVAWZVUELAP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=C(C(=N1)C(=O)O)C

Origin of Product

United States

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